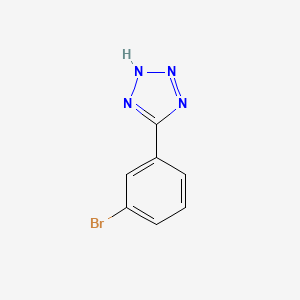

5-(3-Bromophenyl)-1H-tetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKPUDRFBHSFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399041 | |

| Record name | 5-(3-Bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3440-99-1 | |

| Record name | 5-(3-Bromophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3440-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Tetrazole, 5-(3-bromophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Catalytic Synthesis of 5-(3-Bromophenyl)-1H-tetrazole

Abstract: This guide provides an in-depth technical overview of the synthesis of 5-(3-Bromophenyl)-1H-tetrazole from 3-bromobenzonitrile. The core of this transformation is the [3+2] cycloaddition of an azide source with the nitrile functionality, a robust and widely adopted method for constructing the tetrazole ring.[1][2] This document elucidates the underlying reaction mechanism, details a field-proven experimental protocol, discusses the critical role of Lewis and Brønsted acid catalysis, and outlines essential safety procedures for handling hazardous reagents.[3] The content is tailored for researchers, chemists, and professionals in drug development who utilize tetrazole-containing scaffolds in medicinal chemistry.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are a prominent class of five-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] The 1H-tetrazole ring is frequently employed as a bioisosteric replacement for the carboxylic acid group due to its similar pKa and ability to participate in hydrogen bonding interactions.[1][3] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and increase lipophilicity of drug candidates. Consequently, the tetrazole moiety is a key structural feature in numerous clinically approved drugs, such as the antihypertensive agent losartan.[1] The target molecule, this compound, serves as a valuable building block for the synthesis of more complex pharmaceutical intermediates, with the bromine atom providing a reactive handle for further functionalization through cross-coupling reactions.

The [3+2] Cycloaddition Pathway: A Mechanistic Overview

The formation of a 5-substituted-1H-tetrazole from a nitrile and an azide salt is a formal [3+2] cycloaddition reaction.[1][2] While concerted mechanisms have been considered, computational and experimental evidence suggests a stepwise pathway, particularly in the presence of a catalyst.[2][4] The reaction is often sluggish without activation and typically requires elevated temperatures and long reaction times.[5]

The introduction of a Brønsted or Lewis acid catalyst is crucial for enhancing the reaction rate.[3][6] Lewis acids, such as zinc(II) salts (e.g., ZnCl₂, Zn(OAc)₂), are particularly effective.[5][6][7] The catalytic cycle, as supported by density functional theory (DFT) calculations, involves the coordination of the Lewis acidic zinc ion to the nitrogen atom of the nitrile.[4][7] This coordination polarizes the carbon-nitrogen triple bond, significantly increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack by the azide anion.[4][7] The subsequent intramolecular cyclization of the resulting intermediate forms the tetrazole ring.[3]

Caption: Lewis acid-catalyzed mechanism for tetrazole synthesis.

Synthesis Protocol: From Nitrile to Tetrazole

This section details a reliable and reproducible protocol for the synthesis of this compound, adapted from established literature procedures utilizing zinc chloride as a catalyst.[5][6]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (1 mmol scale) | Notes |

| 3-Bromobenzonitrile | C₇H₄BrN | 182.02 | 182 mg (1.0 mmol) | Starting material |

| Sodium Azide | NaN₃ | 65.01 | 97.5 mg (1.5 mmol) | EXTREMELY TOXIC & EXPLOSIVE |

| Zinc Chloride (Anhydrous) | ZnCl₂ | 136.30 | 136 mg (1.0 mmol) | Lewis acid catalyst |

| Isopropyl Alcohol | C₃H₈O | 60.10 | 5 mL | Solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~1 mL | For acidification |

| Deionized Water | H₂O | 18.02 | As needed | For work-up and washing |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For extraction (optional) |

Reaction Setup and Execution (Step-by-Step)

-

Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile (182 mg, 1.0 mmol).

-

Reagent Addition: In a chemical fume hood, carefully add isopropyl alcohol (5 mL), anhydrous zinc(II) chloride (136 mg, 1.0 mmol), and sodium azide (97.5 mg, 1.5 mmol). CAUTION: Use non-metal spatulas for handling sodium azide.[8]

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) with vigorous stirring. The formation of a precipitate is expected.[5]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile spot has been consumed (typically 4-6 hours).

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Work-up and Purification

-

Quenching: Slowly and carefully add 10 mL of deionized water to the cooled reaction mixture.

-

Acidification: While stirring, acidify the aqueous slurry to pH ~2 by the dropwise addition of concentrated hydrochloric acid. This step protonates the tetrazolate salt, causing the product to precipitate.

-

Isolation: Isolate the crude product by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 10 mL) to remove inorganic salts.

-

Drying: Dry the collected white to off-white solid under vacuum to a constant weight. The product is often of high purity after this step, but can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons. A broad singlet for the N-H proton of the tetrazole ring is also anticipated, though its chemical shift can be variable.

-

¹³C NMR (DMSO-d₆): Expect signals for the four distinct aromatic carbons and the carbon atom of the tetrazole ring.

-

Melting Point: The literature reported melting point for this compound is in the range of 234-235 °C.[9]

-

FT-IR (KBr): Characteristic peaks include N-H stretching, C=N stretching, and aromatic C-H stretching.

Caption: Experimental workflow for the synthesis of this compound.

Process Optimization and Catalyst Comparison

While zinc chloride is a highly effective catalyst, various other systems have been developed for the synthesis of 5-substituted-1H-tetrazoles. The choice of catalyst and solvent can significantly impact reaction time, temperature, and overall yield.

| Catalyst System | Solvent | Temperature (°C) | Typical Time | Key Advantages/Disadvantages |

| ZnCl₂ [5][6] | Isopropanol | ~80-90 | 4-8 h | Mild conditions, good yields, common reagent. |

| NH₄Cl [3][10] | DMF | 120-130 | 12-24 h | Classic method, inexpensive; requires higher temperatures. |

| Silica Sulfuric Acid [11] | DMF | Reflux | 8-12 h | Heterogeneous catalyst, easy to remove by filtration.[11] |

| NaN₃ / H₂O (no catalyst) | Water | 100 | Days | "Green" solvent; extremely long reaction times.[6] |

| Microwave Irradiation [12] | DMF | 130 | 20-30 min | Drastic reduction in reaction time.[12] |

Critical Safety Protocols for Handling Azides

Sodium azide (NaN₃) is an extremely toxic and potentially explosive compound that demands strict safety protocols.[13][14][15]

-

Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[15][16] The LD₅₀ (oral, rat) is 27 mg/kg.[14] All manipulations involving solid sodium azide or concentrated solutions must be performed in a certified chemical fume hood.[8][16]

-

Explosion Hazard:

-

Heating solid sodium azide above 275 °C can cause violent decomposition.[15][16]

-

Crucially, sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc) to form highly shock-sensitive and explosive heavy metal azides. [14][16] Never use metal spatulas to handle sodium azide, and avoid contact with metal surfaces, including drainpipes.[8][14]

-

Reaction with acids (including strong Brønsted acids or water) generates hydrazoic acid (HN₃), which is a toxic, volatile, and explosive gas.[14][15][16] Acidification steps should always be performed slowly, in a fume hood, and with adequate cooling.

-

-

Personal Protective Equipment (PPE): When handling sodium azide, wear a lab coat, safety goggles or a face shield, and two pairs of nitrile gloves.[14][16]

-

Waste Disposal: Never dispose of sodium azide or azide-containing solutions down the drain.[14] All azide waste must be collected and disposed of as hazardous waste according to institutional guidelines.

Conclusion

The synthesis of this compound from 3-bromobenzonitrile via a zinc-catalyzed [3+2] cycloaddition with sodium azide is an efficient and reliable method. The use of a Lewis acid catalyst like zinc chloride is key to achieving high yields under relatively mild conditions by activating the nitrile substrate towards nucleophilic attack.[4][7] While the protocol is straightforward, the inherent hazards of sodium azide necessitate rigorous adherence to safety protocols. This guide provides the foundational knowledge, a validated protocol, and the critical safety framework necessary for the successful and safe synthesis of this important heterocyclic building block.

References

- Sodium Azide and Hydrazoic Acid in Workplace Atmospheres. (n.d.). Occupational Safety and Health Administration (OSHA).

- Safe Handling of Sodium Azide (SAZ). (n.d.). University of Wisconsin-Madison Environment, Health & Safety.

- Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.

- Sodium Azide NaN3. (2019, September 19). University of Illinois Urbana-Champaign Division of Research Safety.

- Standard Operating Procedure for Sodium Azide. (2021, April 13). University of North Carolina at Chapel Hill Policies.

- ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube.

- Anderson, K. W., et al. (2022). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. Organic Process Research & Development, 26(5), 1437–1443.

- Synthesis, Characterization of Some 1H-Tetrazole Derivatives From 3- Aminoacetophene & 3-Amino Phenol. (n.d.). ResearchGate.

- Awasthi, S. K., et al. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. RSC Advances, 6, 80721-80733.

- Vorona, S., Artamonova, T., Zevatskii, Y., & Myznikov, L. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis, 46(06), 781-786.

- Himo, F., et al. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 125(33), 9983–9987.

- Himo, F., Demko, Z. P., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society, 125(33), 9983-9987.

- Pal, S., et al. (2016). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Scientific Reports, 6, 33700.

- Digambar, K. B., Varala, R., & Patil, S. G. (2023). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Organic Chemistry Research, 9(3), 256-264.

- Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

- Wang, L., et al. (2017). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Scientific Reports, 7, 40673.

- Zhou, Y., Yao, C., Ni, R., & Yang, G. (2010). Amine salt-catalyzed synthesis of 5-substituted 1H-tetrazoles from nitriles. Synthetic Communications, 40(17), 2624-2632.

- Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide-based solid acid carbocatalyst. RSC Advances, 11, 28017-28028.

- Myznikova, L. V., et al. (2015). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. Russian Journal of General Chemistry, 85, 2337–2344.

- Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (2025). RSC Sustainability.

- Li, Y., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(9), 13511-13523.

- A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009). Chalcogenide Letters, 6(12), 807-811.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Article - Standard Operating Procedur... [policies.unc.edu]

- 9. rsc.org [rsc.org]

- 10. chalcogen.ro [chalcogen.ro]

- 11. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. osha.gov [osha.gov]

- 14. ehs.umich.edu [ehs.umich.edu]

- 15. ehs.wisc.edu [ehs.wisc.edu]

- 16. - Division of Research Safety | Illinois [drs.illinois.edu]

A Comprehensive Technical Guide to the One-Pot Synthesis of 5-(3-Bromophenyl)-1H-tetrazole

Abstract

This technical guide provides a detailed and in-depth exploration of the one-pot synthesis of 5-(3-Bromophenyl)-1H-tetrazole, a valuable heterocyclic compound in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, including the underlying mechanistic principles, a field-proven experimental protocol, and critical safety considerations. The synthesis is primarily based on the robust and efficient [3+2] cycloaddition reaction between 3-bromobenzonitrile and an azide source, a cornerstone of modern heterocyclic chemistry. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely a series of steps but a self-validating system grounded in scientific integrity.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are a unique class of five-membered nitrogen-containing heterocycles that have garnered significant attention in the pharmaceutical and materials science sectors.[1][2][3] Their high nitrogen content and metabolic stability make them attractive scaffolds in drug design.[4] Notably, the 5-substituted-1H-tetrazole moiety is recognized as a non-classical bioisostere of the carboxylic acid group, offering similar acidity (pKa) while providing improved lipophilicity and metabolic resistance. This bioisosteric relationship has led to the incorporation of the tetrazole ring into a number of successful drug candidates, including the angiotensin II receptor blocker, losartan.

The synthesis of 5-substituted-1H-tetrazoles is most prominently achieved through the [3+2] cycloaddition of nitriles and azides.[1][5] This reaction, while powerful, has traditionally been associated with hazardous reagents like hydrazoic acid. Modern advancements, however, have led to the development of safer and more efficient one-pot protocols, often employing catalysts to facilitate the reaction under milder conditions. This guide will focus on a practical and accessible one-pot synthesis of this compound, a key building block for more complex molecular architectures.

The Core of the Synthesis: The [3+2] Cycloaddition Reaction

The formation of the tetrazole ring from a nitrile and an azide is a classic example of a 1,3-dipolar cycloaddition reaction, specifically a [3+2] cycloaddition. In this reaction, the three atoms of the azide anion (the 1,3-dipole) react with the two π-electrons of the nitrile group (the dipolarophile) to form the five-membered tetrazole ring.

The Reaction Mechanism: A Step-by-Step Look

The uncatalyzed reaction between a nitrile and sodium azide has a high activation energy barrier. The introduction of a Lewis acid catalyst, such as a zinc (II) salt, significantly accelerates the reaction. The currently accepted mechanism for the zinc-catalyzed cycloaddition is as follows:

-

Activation of the Nitrile: The Lewis acidic zinc (II) ion coordinates to the nitrogen atom of the nitrile group of 3-bromobenzonitrile. This coordination withdraws electron density from the nitrile, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Azide: The azide anion (N₃⁻) then acts as a nucleophile, attacking the activated carbon atom of the nitrile.

-

Cyclization: This initial attack is followed by a rapid intramolecular cyclization, where the terminal nitrogen of the azide moiety attacks the nitrogen atom of the original nitrile group.

-

Protonation: The resulting anionic tetrazole-zinc complex is then protonated during the acidic workup to yield the final this compound product.

The use of a catalyst is crucial for achieving high yields and reasonable reaction times under practical laboratory conditions.

Experimental Protocol: A Field-Proven Method

This section provides a detailed, step-by-step methodology for the one-pot synthesis of this compound. This protocol is an adaptation of established methods for the synthesis of 5-aryl-1H-tetrazoles and is designed for both reliability and safety.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| 3-Bromobenzonitrile | C₇H₄BrN | 182.02 | 6952-59-6 | Starting material |

| Sodium Azide | NaN₃ | 65.01 | 26628-22-8 | Highly Toxic and Explosive |

| Zinc Bromide | ZnBr₂ | 225.19 | 7699-45-8 | Catalyst |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Solvent |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | For workup (e.g., 3M solution) |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzonitrile (10 mmol, 1.82 g), sodium azide (12 mmol, 0.78 g), and zinc bromide (10 mmol, 2.25 g).

-

Solvent Addition: To the flask, add 20 mL of dimethylformamide (DMF).

-

Reaction: The reaction mixture is then heated to 120-130 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Cooling and Quenching: After the reaction is complete, the mixture is cooled to room temperature. The reaction is then carefully quenched by the slow addition of 50 mL of deionized water.

-

Acidification: The pH of the solution is adjusted to approximately 2 by the dropwise addition of 3M hydrochloric acid. This step protonates the tetrazole ring, making it less water-soluble. A precipitate of the product should form.

-

Extraction: The aqueous mixture is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (2 x 30 mL) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure this compound as a solid.

Expected Yield and Characterization

Based on similar syntheses of 5-aryl-1H-tetrazoles, the expected yield for this reaction is typically in the range of 80-95%.

The final product should be characterized by standard analytical techniques:

-

¹H NMR (DMSO-d₆): The spectrum is expected to show characteristic signals for the aromatic protons. The NH proton of the tetrazole ring often appears as a broad singlet at a downfield chemical shift (typically >15 ppm).

-

¹³C NMR (DMSO-d₆): The spectrum should show the expected number of signals for the aromatic carbons and the carbon of the tetrazole ring (typically around 155 ppm).

-

FT-IR (KBr): Characteristic peaks for N-H stretching (broad, around 3000-3400 cm⁻¹), C=N stretching, and the tetrazole ring vibrations (around 1000-1500 cm⁻¹) should be observed.[4]

-

Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (225.05 g/mol ).

Safety: A Critical Consideration

The one-pot synthesis of tetrazoles involves the use of sodium azide, a substance that requires strict safety protocols due to its high toxicity and potential to form explosive compounds.

Handling Sodium Azide

-

Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin. It is a potent vasodilator and metabolic inhibitor.

-

Explosion Hazard: While sodium azide itself is not shock-sensitive, it can form highly explosive heavy metal azides when in contact with metals like lead, copper, mercury, silver, and zinc. Therefore, the use of metal spatulas or equipment with exposed heavy metals should be strictly avoided.

-

Hydrazoic Acid Formation: Sodium azide reacts with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas. Acidification steps should always be performed in a well-ventilated fume hood with extreme caution.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Gloves: Nitrile gloves should be worn. It is advisable to double-glove when handling sodium azide.

-

Lab Coat: A flame-resistant lab coat is essential.

-

Fume Hood: All manipulations involving sodium azide and the subsequent acidification step must be carried out in a certified chemical fume hood.

Waste Disposal

Azide-containing waste must be handled as hazardous waste and should never be disposed of down the drain, as it can react with metal pipes to form explosive metal azides. All azide waste should be quenched and disposed of according to institutional and local regulations.

Data Presentation and Visualization

Comparative Data on 5-Aryl-1H-tetrazole Synthesis

The following table provides a summary of reaction conditions and yields for the synthesis of various 5-aryl-1H-tetrazoles, offering a comparative perspective on the efficiency of the [3+2] cycloaddition reaction.

| Aryl Nitrile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzonitrile | ZnBr₂ | Water | 100 | 24 | 91 | Sharpless et al. |

| 4-Chlorobenzonitrile | ZnBr₂ | Water | 100 | 24 | 94 | Sharpless et al. |

| 4-Methylbenzonitrile | ZnBr₂ | Water | 100 | 24 | 92 | Sharpless et al. |

| 3-Bromobenzonitrile | ZnBr₂ | DMF | 120-130 | 8-12 | ~80-95 | Adapted Protocol |

| 4-Bromobenzonitrile | NiZrP NPs | DMSO | 120 | - | 99 | Abrishami et al.[2] |

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemistry, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the one-pot synthesis of this compound.

Caption: Mechanism of the zinc-catalyzed [3+2] cycloaddition for tetrazole synthesis.

Conclusion

The one-pot synthesis of this compound via a zinc-catalyzed [3+2] cycloaddition reaction is a highly efficient and practical method for obtaining this valuable heterocyclic building block. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can reliably produce this compound in high yields. This guide provides the necessary theoretical framework and practical insights to empower scientists in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and drug discovery. The principles and techniques outlined herein are broadly applicable to the synthesis of a wide range of 5-substituted-1H-tetrazoles, making this a valuable resource for the scientific community.

References

- Abrishami, F., et al. (2016). Nickel zirconium phosphate (NiZrP) as a novel and reusable nanocatalyst for the synthesis of 5-substituted 1H-tetrazoles. RSC Advances, 6(84), 80855-80861.

- Dömling, A., et al. (2012). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 112(6), 3083-3135.

- Finnegan, W. G., et al. (1958). The Preparation and Chemistry of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(14), 3908-3911.

- Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216.

- Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor.

- Patel, H., et al. (2009). A Novel Approach for Synthesis of Substituted Tetrazoles. Rasayan Journal of Chemistry, 2(3), 807-811.

- Sharpless, K. B., et al. (2001). The Reaction of Sodium Azide with Nitriles to Give 1H-Tetrazoles Proceeds Readily in Water with Zinc Salts as Catalysts. The Journal of Organic Chemistry, 66(23), 7945-7950.

- Vorona, S., et al. (2014). Efficient Synthesis of 5-Substituted 1H-Tetrazoles from Thiocyanates and Nitriles in Alcohols. Synthesis, 46(06), 781-786.

- Yang, H., et al. (2017). Facile synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine and related amide derivatives. Journal of Chemical Research, 41(10), 581-585.

- Zomorodian, K., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.

Sources

[3+2] cycloaddition synthesis of 5-(3-Bromophenyl)-1H-tetrazole

An In-depth Technical Guide to the [3+2] Cycloaddition Synthesis of 5-(3-Bromophenyl)-1H-tetrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound via a catalyzed [3+2] cycloaddition reaction. The document is structured to provide researchers, medicinal chemists, and drug development professionals with a deep understanding of the underlying reaction mechanism, a field-proven experimental protocol, critical safety considerations, and methods for product characterization. The synthesis of tetrazoles, crucial bioisosteres of carboxylic acids, is a cornerstone of modern pharmaceutical development. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and safe laboratory execution.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are a unique class of five-membered nitrogen-rich heterocyclic compounds that have garnered significant attention across various scientific disciplines.[1] In medicinal chemistry, the 1H-tetrazole ring is widely recognized as a metabolically stable bioisostere for the carboxylic acid group.[2][3][4] This substitution can enhance a drug candidate's lipophilicity, membrane permeability, and metabolic resistance without compromising the acidic character required for receptor binding.[5] Consequently, tetrazole-containing molecules are prevalent in numerous blockbuster drugs, including antihypertensives like Losartan and Valsartan.[3] Beyond pharmaceuticals, their high nitrogen content makes them valuable in materials science as high-energy materials and ligands in coordination chemistry.[4][5]

The most robust and versatile method for constructing the 5-substituted-1H-tetrazole core is the [3+2] cycloaddition of an azide source with an organic nitrile.[2][6][7][8] This guide focuses specifically on the synthesis of this compound, a valuable building block for creating more complex pharmaceutical intermediates.

The [3+2] Cycloaddition: A Mechanistic Perspective

The cycloaddition between an azide (the 3-atom component) and a nitrile (the 2-atom component) is a powerful transformation, but it is kinetically hindered by a high activation energy barrier.[2][7] Therefore, catalysis is essential for achieving practical reaction rates and yields. The reaction can be effectively promoted by either Brønsted or Lewis acids.[3][9][10][11]

The fundamental role of the acid catalyst is to activate the nitrile. By coordinating to the lone pair of electrons on the nitrile nitrogen, the catalyst significantly increases the electrophilicity of the nitrile carbon atom.[6][9][11] This activation renders the nitrile susceptible to nucleophilic attack by the azide anion.

The accepted mechanistic pathway proceeds as follows:

-

Nitrile Activation: The Lewis or Brønsted acid reversibly coordinates with the nitrogen atom of the 3-bromobenzonitrile.

-

Nucleophilic Attack: An azide anion (from sodium azide) attacks the now highly electrophilic carbon of the activated nitrile, forming a linear imidoyl azide intermediate.[1][10][11]

-

Intramolecular Cyclization: The terminal nitrogen of the imidoyl azide attacks the imine nitrogen, leading to the formation of the five-membered tetrazole ring.[1][10]

-

Protonation & Tautomerization: The resulting tetrazolate anion is protonated during the acidic workup to yield the final, stable this compound product.[12]

Caption: Figure 1: Catalytic Cycle of the [3+2] Cycloaddition.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and safety measures.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purpose |

| 3-Bromobenzonitrile | C₇H₄BrN | 182.02 | Nitrile Source |

| Sodium Azide (NaN₃) | NaN₃ | 65.01 | Azide Source |

| Ammonium Chloride | NH₄Cl | 53.49 | Brønsted Acid Catalyst |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Acid for Protonation |

| Deionized Water | H₂O | 18.02 | Solvent/Washing |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction/TLC |

| Hexane | C₆H₁₄ | 86.18 | TLC |

CRITICAL SAFETY PROTOCOL

Sodium azide is a potent toxin and the precursor to explosive compounds. Strict adherence to the following safety measures is mandatory.

-

High Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[13][14][15] It functions as a metabolic inhibitor.

-

Explosive Hydrazoic Acid Formation: Sodium azide reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and dangerously explosive gas.[13][16][17] All acidification steps must be performed slowly, in a well-ventilated chemical fume hood, with the sash lowered.

-

Explosive Metal Azides: Azides react with heavy metals (e.g., lead, copper, silver, mercury) and their salts to form shock-sensitive, explosive metal azides.[13][16] NEVER use metal spatulas to handle sodium azide. Use ceramic, Teflon, or plastic spatulas. Avoid pouring azide solutions into drains with metal pipes.[16]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and double-layered nitrile gloves (minimum 4 mils thickness).[16][18]

-

Ventilation: All handling of sodium azide and the entire reaction procedure must be conducted within a certified chemical fume hood.[14][18]

-

Waste Disposal: All azide-contaminated materials (gloves, pipette tips, filter paper) must be collected as hazardous waste.[15][16] Quench residual azide in the reaction flask with a suitable reagent (e.g., sodium nitrite followed by acid) before cleaning glassware.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the setup is securely clamped within a chemical fume hood.

-

Reagent Addition:

-

To the flask, add 3-bromobenzonitrile (1.82 g, 10.0 mmol).

-

Add dimethylformamide (DMF, 40 mL) to dissolve the nitrile.

-

Add ammonium chloride (0.64 g, 12.0 mmol, 1.2 equiv).

-

Carefully, using a non-metal spatula, add sodium azide (0.78 g, 12.0 mmol, 1.2 equiv).

-

-

Reaction Execution:

-

Begin vigorous stirring and heat the mixture to 120 °C using a heating mantle.

-

Allow the reaction to reflux for 18-24 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting nitrile will be more nonpolar (higher Rf) than the tetrazole product.

-

-

Work-up and Isolation:

-

Once the reaction is complete (disappearance of starting material by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

-

CAUTIOUSLY , pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water.

-

While stirring, slowly add concentrated HCl dropwise to acidify the solution to a pH of ~2. A white precipitate of the product will form. Perform this step slowly in the back of the fume hood to control the evolution of any potential HN₃ gas.

-

Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.

-

-

Product Collection:

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with two portions of cold deionized water (2 x 30 mL) to remove DMF and inorganic salts.

-

Allow the product to air-dry on the filter paper for 20 minutes before transferring it to a watch glass to dry to a constant weight, preferably in a vacuum oven at 50-60 °C.

-

Purification

The crude product can be further purified by recrystallization from an ethanol/water mixture to yield fine white needles.

Caption: Figure 2: Experimental Synthesis Workflow.

Data Analysis and Characterization

A successful synthesis should be validated by quantitative and qualitative analysis.

Reaction Data Summary

| Parameter | Value |

| Reactant: 3-Bromobenzonitrile | |

| Amount | 1.82 g (10.0 mmol) |

| Reagent: Sodium Azide | |

| Amount | 0.78 g (12.0 mmol) |

| Equivalents | 1.2 |

| Product: this compound | |

| Molecular Weight | 225.04 g/mol |

| Theoretical Yield | 2.25 g |

| Typical Yield Range | 85-95% |

| Appearance | White crystalline solid |

| Melting Point | ~155-157 °C |

Spectroscopic Validation

-

FT-IR Spectroscopy (KBr Pellet, cm⁻¹): The infrared spectrum provides a definitive fingerprint for the tetrazole ring. Key absorptions include:

-

~3100-3000: A broad peak corresponding to the N-H stretch of the tetrazole ring.

-

~1600, 1560, 1475: A series of sharp peaks related to C=N and N=N stretching vibrations within the aromatic and tetrazole rings.[5][19]

-

~1100-1000: Bands associated with the tetrazole ring breathing and deformation modes.[19][20]

-

-

¹H NMR Spectroscopy (400 MHz, DMSO-d₆, δ ppm): The proton NMR spectrum confirms the structure of the bromophenyl substituent. A very broad singlet for the acidic N-H proton is often observed far downfield (sometimes not visible without specific parameters).

-

δ 8.15 (t, J = 1.8 Hz, 1H): Proton at the C2 position of the phenyl ring.

-

δ 7.95 (dt, J = 7.8, 1.3 Hz, 1H): Proton at the C6 position.

-

δ 7.70 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H): Proton at the C4 position.

-

δ 7.50 (t, J = 7.9 Hz, 1H): Proton at the C5 position.

-

-

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆, δ ppm): The carbon spectrum is crucial for identifying the unique tetrazole carbon.

-

δ ~155.0: The characteristic signal for the C5 carbon of the tetrazole ring.

-

δ ~135-122: A cluster of signals corresponding to the aromatic carbons of the 3-bromophenyl group.

-

δ ~121.8: Signal for the carbon atom bearing the bromine (C-Br).

-

-

Mass Spectrometry (ESI-): Electrospray ionization in negative mode is ideal for this acidic compound.

-

m/z: 224.0, 226.0 [(M-H)⁻], showing the characteristic isotopic pattern for a single bromine atom.

-

Conclusion

The catalyzed [3+2] cycloaddition of sodium azide and 3-bromobenzonitrile is a highly efficient and reliable method for the synthesis of this compound. The success of this procedure hinges on two core principles: the catalytic activation of the nitrile to overcome the reaction's inherent activation energy and an unwavering commitment to the stringent safety protocols required when handling azide compounds. This guide provides the mechanistic understanding and practical steps necessary for researchers to confidently and safely incorporate this valuable synthetic transformation into their workflows, enabling the development of novel chemical entities for pharmaceutical and materials science applications.

References

- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021). RSC Publishing.

- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. (n.d.). PubMed Central.

- Safe Handling of Sodium Azide (SAZ). (n.d.). Environment, Health & Safety.

- Reaction mechanism for tetrazole via [3+2] cycloaddition. (n.d.).

- Lab Safety Guideline: Sodium Azide. (n.d.). University of Tennessee Health Science Center.

- Sodium Azide. (n.d.). Yale Environmental Health & Safety.

- Sodium Azide SOP.docx. (n.d.). OSU Chemistry.

- Sodium Azide NaN3. (2019). Division of Research Safety | Illinois.

- Demko, Z. P., & Sharpless, K. B. (2001).

- Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.

- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)

- tetrazole synthesis from a nitrile and azide - labor

- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (n.d.). PubMed Central.

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2015). S. Afr. J. Chem., 68, 133–137.

- Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (n.d.).

- Antimony Trioxide as an Efficient Lewis Acid Catalyst for the Synthesis of 5-Substituted 1H-Tetrazoles. (2009). Taylor & Francis Online.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). NIH.

- Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature. (n.d.).

- Cantillo, D., Gutmann, B., & Kappe, C. O. (2012). An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions. J. Org. Chem., 77, 10882-10890.

- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). Molecules.

- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).

- Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. (n.d.). The Journal of Organic Chemistry.

- A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2013). SciELO.

- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). Research Square.

- Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Growing Science.

- Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 1H-Tetrazole synthesis [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. ehs.wisc.edu [ehs.wisc.edu]

- 14. uthsc.edu [uthsc.edu]

- 15. chemistry.osu.edu [chemistry.osu.edu]

- 16. ehs.yale.edu [ehs.yale.edu]

- 17. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 18. - Division of Research Safety | Illinois [drs.illinois.edu]

- 19. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Spectroscopic characterization of 5-(3-Bromophenyl)-1H-tetrazole

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(3-Bromophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often employed as a bioisosteric replacement for a carboxylic acid group to enhance metabolic stability and lipophilicity.[1] Unambiguous structural confirmation and purity assessment are paramount for its application in drug discovery and materials science. This guide provides a comprehensive technical overview of the essential spectroscopic techniques used to characterize this molecule. We delve into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, offering field-proven insights into experimental design and data interpretation.

Introduction: The Analytical Imperative

The tetrazole moiety is a critical pharmacophore, and the introduction of a bromophenyl group at the 5-position creates a versatile scaffold for further chemical modification. The precise location of the bromine atom (meta in this case) profoundly influences the molecule's electronic properties and spatial conformation, which in turn dictates its biological activity. Therefore, a rigorous and multi-faceted analytical approach is not merely procedural but fundamental to validating the molecular structure and ensuring the reliability of subsequent research. This guide outlines a self-validating workflow for the complete spectroscopic characterization of this compound.

Caption: Overall workflow for the synthesis and characterization of this compound.

Synthesis Context: [3+2] Cycloaddition

The most common and efficient route to synthesize 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide salt.[2][3] This reaction provides a direct and often high-yielding pathway to the desired tetrazole ring system.

Causality of Choice: This method is preferred due to the commercial availability of the starting materials (3-bromobenzonitrile and sodium azide), its operational simplicity, and the thermodynamic stability of the resulting tetrazole ring. The use of a catalyst, such as zinc chloride or silica sulfuric acid, can enhance reaction rates and yields.[3][4]

Experimental Protocol: Synthesis

-

To a solution of 3-bromobenzonitrile (1.0 mmol) in dimethylformamide (DMF, 5 mL), add sodium azide (1.5 mmol).

-

Add the catalyst, such as ZnCl₂ (0.2 mmol), to the mixture.

-

Heat the reaction mixture at 120-130 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker containing ice water (20 mL).

-

Acidify the solution with dilute HCl (e.g., 2N HCl) to a pH of ~2-3 to protonate the tetrazole, causing it to precipitate.

-

Filter the resulting solid, wash it thoroughly with cold water, and dry it under a vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. For this compound, DMSO-d₆ is the solvent of choice due to its ability to dissolve the polar tetrazole and to clearly resolve the acidic N-H proton.

¹H NMR Spectroscopy

¹H NMR provides information on the chemical environment and connectivity of protons. The spectrum of this compound is expected to show a highly deshielded, broad signal for the tetrazole N-H proton and a complex pattern for the four protons on the aromatic ring.

-

N-H Proton: This proton is acidic and its chemical shift is highly dependent on concentration and temperature. It typically appears as a very broad singlet far downfield (δ > 16 ppm) in DMSO-d₆.[5] This broadness is due to rapid chemical exchange and quadrupolar relaxation from the adjacent nitrogen atoms.

-

Aromatic Protons: The four protons on the 3-bromophenyl ring will exhibit distinct signals. The proton at the C2 position (between the bromo and tetrazole substituents) will be the most deshielded. The expected splitting pattern is complex due to meta and ortho coupling.

¹³C NMR Spectroscopy

¹³C NMR identifies all unique carbon atoms in the molecule. Six signals are expected for the aromatic ring and one for the tetrazole ring carbon.

-

Tetrazole Carbon (C5): This carbon is attached to a carbon and surrounded by nitrogen atoms, placing its signal in the range of δ 150-160 ppm.[4][5]

-

Aromatic Carbons: The carbon attached to the bromine (C3) will be significantly shielded compared to the other substituted carbon (C1). The remaining four CH carbons will appear in the typical aromatic region (δ 120-135 ppm).

Data Summary: NMR Spectroscopy

| Assignment | ¹H NMR (Predicted, δ ppm) | ¹³C NMR (Predicted, δ ppm) | Rationale for Assignment |

| Tetrazole N-H | > 16.0 (broad s, 1H) | - | Acidic proton in a nitrogen-rich environment, strong deshielding. |

| Tetrazole C5 | - | ~155 | Carbon in a heteroaromatic ring, deshielded by electronegative nitrogens. |

| Ar-C1 | - | ~125 | Quaternary carbon attached to the tetrazole ring. |

| Ar-C2-H | ~8.1 (t) | ~130 | Ortho to two electron-withdrawing groups (Br and Tetrazole). |

| Ar-C3 | - | ~122 | Carbon directly bonded to bromine (ipso-carbon), shielded. |

| Ar-C4-H | ~7.8 (d) | ~134 | Para to bromine, influenced by both substituents. |

| Ar-C5-H | ~7.6 (t) | ~126 | Meta to both substituents. |

| Ar-C6-H | ~8.0 (d) | ~129 | Ortho to the tetrazole ring. |

Experimental Protocol: NMR

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[6][7] For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Trustworthiness: The presence of a broad N-H stretch and the characteristic ring vibrations, coupled with the disappearance of the C≡N stretch from the starting nitrile (~2230 cm⁻¹), provides strong, self-validating evidence for the successful formation of the tetrazole ring.[8]

Key Vibrational Modes

-

N-H Stretch: A broad and strong absorption band is expected in the region of 3000-3400 cm⁻¹, often overlapping with C-H stretches. Its breadth is due to hydrogen bonding in the solid state.

-

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

-

C=N and N=N Ring Vibrations: The tetrazole ring exhibits a series of characteristic stretching and bending vibrations between 1400-1650 cm⁻¹ and 900-1200 cm⁻¹.[1][9]

-

C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically around 500-750 cm⁻¹.

Data Summary: IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3000 | Broad, Strong | N-H Stretch (H-bonded) |

| ~3100-3000 | Medium, Sharp | Aromatic C-H Stretch |

| ~1605 | Medium | Aromatic C=C Stretch |

| ~1560, 1480 | Medium-Strong | C=N, N=N Tetrazole Ring Stretches |

| ~1000-1200 | Medium | Tetrazole Ring Breathing/Bending |

| ~700 | Strong | C-Br Stretch |

Experimental Protocol: IR

-

KBr Pellet Method: Mix ~1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

ATR Method: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which serves as a molecular fingerprint.

Key Features:

-

Isotopic Pattern: The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance) will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. This is a definitive marker for the presence of a single bromine atom.

-

Molecular Ion: For C₇H₅BrN₄, the expected monoisotopic mass is ~223.97 g/mol for the ⁷⁹Br isotope and ~225.97 g/mol for the ⁸¹Br isotope.

-

Fragmentation: A hallmark fragmentation pathway for 5-substituted tetrazoles is the retro-[3+2] cycloaddition, leading to the loss of a neutral dinitrogen molecule (N₂, 28 Da).[10]

Caption: Primary fragmentation pathway for this compound in Mass Spectrometry.

Data Summary: Mass Spectrometry

| m/z (Mass/Charge) | Relative Intensity | Assignment |

| 224 / 226 | High | [M]⁺, Molecular Ion (C₇H₅BrN₄)⁺ |

| 196 / 198 | Medium | [M - N₂]⁺ |

| 155 / 157 | Medium-High | [C₆H₄Br]⁺ |

| 117 | Low | [M - Br - N₂]⁺ |

Experimental Protocol: MS

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or LC-MS.

-

Use an appropriate ionization technique. Electrospray Ionization (ESI) is common for such polar molecules.[6]

-

Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively. High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass and elemental composition.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated and aromatic systems. While not as structurally definitive as NMR or MS, it is an excellent tool for quantitative analysis and for confirming the presence of the aromatic chromophore.

Expected Absorption: The molecule contains both the phenyl and tetrazole rings, which are conjugated. This will give rise to π → π* electronic transitions. One would expect to see absorption maxima (λ_max) in the UV region, typically between 220 and 280 nm.[10][11] The exact position and intensity of the absorption bands are sensitive to the solvent used.

Data Summary: UV-Vis Spectroscopy

| Parameter | Expected Value | Transition Type |

| λ_max 1 | ~230 nm | π → π |

| λ_max 2 | ~275 nm | π → π (less intense) |

Experimental Protocol: UV-Vis

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

-

Record the spectrum against a solvent blank in a quartz cuvette.

Conclusion

The spectroscopic characterization of this compound requires an integrated analytical approach. ¹H and ¹³C NMR spectroscopy establish the core carbon-hydrogen framework and confirm the substitution pattern. FT-IR spectroscopy validates the presence of key functional groups, particularly the N-H and tetrazole ring vibrations, confirming the successful cycloaddition. Mass spectrometry provides definitive proof of the molecular weight, elemental composition (via HRMS), and the presence of bromine through its characteristic isotopic signature. Finally, UV-Vis spectroscopy confirms the presence of the conjugated aromatic system. Together, these techniques provide a robust and self-validating dataset for the unambiguous structural elucidation and purity confirmation of the title compound, a critical step for its application in research and development.

References

- Verma, A., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 18(4), 423-441.

- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.).

- The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... (n.d.). ResearchGate.

- FT-IR spectra of 5-(Isocyanomethyl)-1H-tetrazole. (n.d.). ResearchGate.

- Supporting Information. (n.d.).

- FT-IR Spectrum for L7 tetrazoles derivative. (n.d.). ResearchGate.

- Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.

- FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. (n.d.). ResearchGate.

- UV-Vis titration of 1,5-bis[2-(1H-tetrazol-1-yl)phenyl(thio)]3-phenylazapentane. (n.d.). ResearchGate.

- Mittal, R., et al. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. The Royal Society of Chemistry.

- Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Growing Science.

- Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst. (2022). ACS Omega.

- Quantum chemical calculations and experimental studies on 2,3-diphenyl-tetrazole-5-thione. (2007). Journal of Molecular Structure: THEOCHEM.

- Supporting Information for RSC Advances. (2013). The Royal Society of Chemistry.

- 1H-Tetrazole, 5-phenyl-. (n.d.). NIST WebBook.

- Jin, T., et al. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 18(11), 13531-13541.

- X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles. (2014). International Journal of Industrial Chemistry.

- Syntheses of 5-Substituted 1H-tetrazoles Catalyzed by Reusable CoY zeolite. (n.d.).

- 5-(4-Bromophenyl)-1H-tetrazole. (n.d.). PubChem.

- Quantum-chemical calculations of physicochemical properties. (2020). ResearchGate.

- Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.

- A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009).

- UV-Visible Spectroscopy. (n.d.). Michigan State University Department of Chemistry.

- 5-Phenyl-1H-tetrazole; LC-ESI-QFT; MS2. (n.d.). MassBank.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. scielo.org.za [scielo.org.za]

- 3. 1H-Tetrazole synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. growingscience.com [growingscience.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(3-Bromophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 5-(3-Bromophenyl)-1H-tetrazole. It is designed to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of tetrazole-based compounds in drug discovery and materials science. This document delves into the spectral interpretation, experimental protocols, and the underlying principles of NMR spectroscopy as applied to this specific heterocyclic compound.

Introduction: The Significance of this compound

This compound belongs to the class of 5-substituted-1H-tetrazoles, which are recognized as important pharmacophores in medicinal chemistry. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1] The presence of a bromophenyl substituent provides a handle for further synthetic modifications through cross-coupling reactions, making it a versatile building block in the development of novel therapeutic agents and functional materials. Accurate structural elucidation via NMR spectroscopy is paramount for confirming the identity and purity of this compound, ensuring the reliability of subsequent research and development efforts.

Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR Data (Predicted) | |

| Proton | Chemical Shift (δ, ppm) |

| NH (Tetrazole) | ~16.9 (broad singlet) |

| H-2' (Aromatic) | ~8.20 (t, J ≈ 1.8 Hz) |

| H-6' (Aromatic) | ~7.95 (ddd, J ≈ 7.8, 1.8, 1.0 Hz) |

| H-4' (Aromatic) | ~7.80 (ddd, J ≈ 8.0, 2.0, 1.0 Hz) |

| H-5' (Aromatic) | ~7.50 (t, J ≈ 7.9 Hz) |

| ¹³C NMR Data (Predicted) | |

| Carbon | Chemical Shift (δ, ppm) |

| C-5 (Tetrazole) | ~155.0 |

| C-1' (Aromatic) | ~126.0 |

| C-2' (Aromatic) | ~130.0 |

| C-3' (Aromatic) | ~122.5 (C-Br) |

| C-4' (Aromatic) | ~134.0 |

| C-5' (Aromatic) | ~131.5 |

| C-6' (Aromatic) | ~126.5 |

Spectral Interpretation and Rationale

The predicted chemical shifts are based on the established principles of NMR spectroscopy, including inductive effects and anisotropic effects of the substituents on the phenyl ring.

¹H NMR Spectrum:

-

NH Proton: The acidic proton of the tetrazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift (around 16.9 ppm) due to its acidic nature and intermolecular hydrogen bonding with the DMSO solvent. This is a characteristic feature of N-H protons in tetrazoles.[2]

-

Aromatic Protons: The bromine atom at the meta-position (C-3') influences the electronic environment of the aromatic protons.

-

H-2' : This proton is situated between the tetrazole ring and the bromine atom and is expected to be a triplet due to coupling with H-4' and H-6' (small J values).

-

H-6' : This proton will likely appear as a doublet of doublet of doublets due to coupling with H-2', H-4', and H-5'.

-

H-4' : This proton is expected to be a doublet of doublet of doublets due to coupling with H-2', H-5', and H-6'.

-

H-5' : This proton, being ortho to a carbon bearing a hydrogen and meta to the bromine and tetrazole, is anticipated to be a triplet.

-

¹³C NMR Spectrum:

-

Tetrazole Carbon (C-5): The carbon atom of the tetrazole ring is expected to resonate at approximately 155.0 ppm, which is a typical chemical shift for this carbon in 5-phenyl-1H-tetrazoles.[2][6]

-

Aromatic Carbons:

-

C-1' : The ipso-carbon attached to the tetrazole ring will be shifted downfield.

-

C-3' : The carbon atom directly attached to the bromine atom will experience a significant downfield shift due to the inductive effect of the halogen.

-

The remaining aromatic carbons will exhibit chemical shifts influenced by the combined electronic effects of the bromine atom and the tetrazole ring.

-

Experimental Protocol for Synthesis and NMR Analysis

This section provides a detailed methodology for the synthesis of this compound and the subsequent acquisition and processing of its NMR spectra.

Synthesis of this compound

The synthesis of 5-substituted-1H-tetrazoles is commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide source.[7][8]

Materials:

-

3-Bromobenzonitrile

-

Sodium Azide (NaN₃) - Caution: Highly toxic and explosive! Handle with extreme care.

-

Zinc Chloride (ZnCl₂) or another suitable Lewis acid catalyst

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), aqueous solution

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-bromobenzonitrile (1 equivalent) in DMF, add sodium azide (1.5 equivalents) and zinc chloride (0.5 equivalents).

-

Heat the reaction mixture to 120-130 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

-

Acidify the mixture with a 1 M HCl solution to a pH of ~2-3 to protonate the tetrazole and precipitate the product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

-

Dry the purified product under vacuum to yield this compound as a solid.

NMR Sample Preparation and Data Acquisition

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[5]

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: 0-20 ppm

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

-

Relaxation Delay (d1): 1-2 seconds

Data Acquisition Parameters (¹³C NMR):

-

Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker instruments).

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: 0-180 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2-5 seconds

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually.

-

Perform baseline correction.

-

Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[5]

-

Reference the ¹³C spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.[5]

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of this compound with the atom numbering used for NMR assignments.

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a thorough overview of the ¹H and ¹³C NMR data for this compound. By combining predictive analysis based on known spectroscopic data of similar compounds with a detailed experimental protocol, this document serves as a practical resource for scientists working with this important heterocyclic compound. The accurate interpretation of NMR spectra is fundamental to ensuring the quality and identity of synthesized materials, which is a critical step in the advancement of drug discovery and materials science research.

References

- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.).

- Supporting Information. (n.d.).

- Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. (2012). The Journal of Organic Chemistry, 77(20), 9471–9475. [Link]

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2015). South African Journal of Chemistry, 68, 133–137. [Link]

- Synthesis of 5-substituted 1H-tetrazoles 2.4 Spectral Data Spectral... (n.d.).

- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2012). Molecules, 17(9), 10644–10656. [Link]

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.).

- Supporting Information.doc. (n.d.).

- Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.).

- Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. (n.d.).

- FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. (n.d.).

- Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (n.d.).

- A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009).

- A Schiff base complex of lanthanum on modified MCM-41 as a reusable nanocatalyst in the homoselective synthesis of 5-substituted 1H-tetrazole derivatives. (n.d.).

- Syntheses of 5-Substituted 1H-tetrazoles Catalyzed by Reusable CoY zeolite. (n.d.).

Sources

- 1. chalcogen.ro [chalcogen.ro]

- 2. rsc.org [rsc.org]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. rsc.org [rsc.org]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. growingscience.com [growingscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-(3-Bromophenyl)-1H-tetrazole

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)—for the structural elucidation and characterization of 5-(3-Bromophenyl)-1H-tetrazole. This compound is of significant interest in medicinal chemistry, often serving as a metabolically stable bioisostere for a carboxylic acid group.[1][2] Accurate and unambiguous structural confirmation is a cornerstone of the drug discovery and development pipeline. This document outlines detailed experimental protocols, explains the theoretical underpinnings of each technique, and provides expert interpretation of the expected spectral data, grounded in established scientific principles. It is intended for researchers, chemists, and quality control specialists who require a robust understanding of how to apply these powerful analytical methods.

Introduction

This compound belongs to a class of nitrogen-rich heterocyclic compounds that have garnered substantial attention in pharmaceutical research.[1] The tetrazole ring is a key pharmacophore, prized for its ability to mimic the carboxylic acid moiety with improved metabolic stability and lipophilicity.[3] Its synthesis, often via a [3+2] cycloaddition of a nitrile with an azide, requires rigorous analytical confirmation to ensure the correct isomeric form has been produced and that the product is free from starting materials and byproducts.[2][4]

FT-IR spectroscopy and mass spectrometry are indispensable tools in this context. FT-IR provides a molecular fingerprint by probing the vibrational modes of functional groups, while mass spectrometry offers precise molecular weight information and reveals structural details through controlled fragmentation. This guide will walk through the application and interpretation of both techniques, explaining the causality behind experimental choices to ensure scientifically sound and reproducible characterization.

Section 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a rapid, non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, FT-IR is crucial for confirming the presence of the tetrazole ring, the substituted aromatic system, and the carbon-bromine bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)

While traditional methods like KBr pellets are effective, the modern standard for its simplicity, speed, and reproducibility is Attenuated Total Reflectance (ATR).

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for spectral reproducibility.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The standard mid-IR range is 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the background subtraction and ATR correction.

-

Expert Insight: ATR is preferred in a drug development setting due to its high throughput and minimal sample preparation, eliminating variability associated with KBr pellet thickness and homogeneity.

Spectral Interpretation: Expected Vibrational Modes

The FT-IR spectrum of this compound is a composite of the vibrations from its constituent parts. The key is to systematically identify the characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~3100 - 3000 | C-H Stretch | Aromatic (Phenyl Ring) |

| ~2900 - 2500 | N-H Stretch (broad) | Tetrazole Ring (H-bonded) |

| ~1600, 1475, 1425 | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| ~1640 - 1560 | C=N Stretch | Tetrazole Ring |

| ~1150 - 1000 | Ring Stretching/Breathing | Tetrazole Ring |

| ~900 - 675 | C-H Out-of-Plane Bend | Aromatic (m-substitution pattern) |

| ~750 - 550 | C-Br Stretch | Bromophenyl Group |

-